1-(Bicyclo[2.2.2]octan-2-yl)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-bicyclo[2.2.2]octanyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-7(11)10-6-8-2-4-9(10)5-3-8/h7-11H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLPDVMSRHJRAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2CCC1CC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62028-28-8 | |
| Record name | 1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Transformation Pathways of 1 Bicyclo 2.2.2 Octan 2 Yl Ethanol
Reactions of the Secondary Alcohol Functionality
The secondary alcohol group is the primary site for many chemical transformations of 1-(Bicyclo[2.2.2]octan-2-yl)ethanol, allowing for its conversion into other functional groups such as ketones, alkenes, esters, and ethers.
Oxidation Reactions to Carbonyl Compounds
The secondary alcohol functionality of this compound can be readily oxidized to the corresponding ketone, 1-(Bicyclo[2.2.2]octan-2-yl)ethanone. researchgate.netgoogle.com This transformation is a common and crucial step in the synthesis of various bicyclic compounds. google.com A variety of oxidizing agents can be employed to achieve this conversion, with the choice of reagent often depending on the desired reaction conditions and scale.
Common methods for this oxidation include the use of chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC) or Jones reagent (CrO₃ in aqueous acetone/sulfuric acid). Milder, non-heavy metal-based methods like the Swern oxidation (using oxalyl chloride, dimethyl sulfoxide, and a hindered base like triethylamine) or the Dess-Martin periodinane (DMP) oxidation are also effective and often preferred to avoid the toxicity of chromium. The general transformation is depicted below:
Scheme 1: Oxidation of this compound
![Chemical reaction showing the oxidation of this compound to 1-(Bicyclo[2.2.2]octan-2-yl)ethanone.](https://i.imgur.com/8E0O2gK.png)
The resulting ketone, 1-(Bicyclo[2.2.2]octan-2-yl)ethanone, serves as a versatile intermediate for further synthetic modifications. researchgate.netgoogle.com For instance, it can undergo reactions such as the Beckmann rearrangement of its oxime to produce amides. researchgate.net
Interactive Data Table: Common Oxidizing Agents for this compound
| Reagent | Typical Conditions | Notes |
| Jones Reagent (CrO₃/H₂SO₄/Acetone) | 0°C to room temperature | Strong oxidant, acidic conditions. |
| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, room temperature | Milder than Jones reagent, avoids over-oxidation. |
| Swern Oxidation ((COCl)₂, DMSO, Et₃N) | Low temperature (-78°C) | Avoids heavy metals, good for sensitive substrates. |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temperature | Mild, neutral conditions, commercially available. |
Dehydration Reactions Leading to Olefinic Derivatives
The acid-catalyzed dehydration of this compound results in the formation of olefinic derivatives, primarily 2-vinylbicyclo[2.2.2]octane. This elimination reaction typically proceeds through a carbocation intermediate, which is generated by the protonation of the hydroxyl group followed by the loss of a water molecule. A subsequent deprotonation of an adjacent carbon atom yields the alkene.
The conditions for dehydration can vary, often involving strong acids such as sulfuric acid or phosphoric acid at elevated temperatures. researchgate.net The regioselectivity of the elimination is influenced by Zaitsev's rule, which predicts the formation of the most substituted (and therefore most stable) alkene. However, in the case of this compound, the formation of 2-vinylbicyclo[2.2.2]octane is the predominant pathway due to the availability of a proton on the adjacent carbon of the ethyl side chain.
Scheme 2: Dehydration of this compound
![Chemical reaction showing the dehydration of this compound to 2-vinylbicyclo[2.2.2]octane.](https://i.imgur.com/o3Vn8qB.png)
It is important to note that under certain conditions, particularly with strong acids and high temperatures, the carbocation intermediate may undergo skeletal rearrangements, leading to a mixture of products. researchgate.netresearchgate.net
Esterification and Etherification Reactions
The hydroxyl group of this compound can undergo esterification to form the corresponding esters. lookchem.comgoogle.com.na This is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride (B1165640), often in the presence of an acid catalyst. For example, reaction with acetic anhydride would yield 1-(Bicyclo[2.2.2]octan-2-yl)ethyl acetate (B1210297). These reactions are fundamental in creating derivatives with varied physical and chemical properties. google.com.na
Similarly, etherification reactions can be performed to convert the alcohol into an ether. lookchem.com A common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This would result in the formation of an alkyl 1-(bicyclo[2.2.2]octan-2-yl)ethyl ether.
Transformations Involving the Bicyclo[2.2.2]octane Skeleton
The rigid bicyclo[2.2.2]octane framework is prone to fascinating and complex rearrangements, particularly under conditions that generate a carbocation. These transformations can lead to the expansion of the ring system, offering pathways to more complex bicyclic structures.
Skeletal Rearrangements and Ring Expansions
Under acidic conditions, such as those used for dehydration or solvolysis, this compound or its derivatives can undergo skeletal rearrangements. researchgate.netacs.org These transformations are typically driven by the formation of a more stable carbocation through a Wagner-Meerwein rearrangement. researchgate.netnih.gov When the hydroxyl group is protonated and leaves as water, a secondary carbocation is formed at the carbon atom attached to the bicyclic system. This carbocation can then trigger a 1,2-alkyl shift of one of the bridge bonds of the bicyclo[2.2.2]octane skeleton.
These rearrangements are a hallmark of bicyclic systems and have been extensively studied. researchgate.netacs.org The solvolysis of tosylates derived from related bicyclo[2.2.2]octane systems often leads to a mixture of rearranged products, highlighting the complex interplay of carbocation stability and solvent effects. researchgate.netresearchgate.net
Ring Expansion to Bicyclo[3.2.2]nonane Systems
A significant rearrangement pathway for derivatives of this compound involves a ring expansion to form the bicyclo[3.2.2]nonane skeleton. researchgate.netgla.ac.uk This type of transformation is particularly observed in the deamination of the corresponding amine, 1-(bicyclo[2.2.2]octan-2-yl)ethanamine, with nitrous acid, or during the solvolysis of its tosylate derivative. researchgate.netgla.ac.uk
For instance, the reaction of 2-aminomethylbicyclo[2.2.2]octane with nitrous acid is reported to yield a mixture of alcohols, with bicyclo[3.2.2]nonan-2-ol being the major product (62%), alongside bicyclo[3.2.2]nonan-3-ol (22%) and bicyclo[3.3.1]nonan-2-ol (16%). researchgate.netgla.ac.uk This product distribution strongly indicates a ring-expanding rearrangement driven by the formation of a carbocation intermediate. The migration of a C-C bond from the bicyclo[2.2.2]octane ring to the adjacent exocyclic carbon results in the formation of the thermodynamically favorable, less-strained bicyclo[3.2.2]nonane system. gla.ac.uk
Scheme 3: Plausible Mechanism for Ring Expansion
![Plausible mechanism for the ring expansion of a 1-(Bicyclo[2.2.2]octan-2-yl)methyl cation to a bicyclo[3.2.2]nonyl cation.](https://i.imgur.com/k2x2xXf.png)
This ring expansion highlights the intricate reactivity of the bicyclo[2.2.2]octane system, providing a synthetic route to the bicyclo[3.2.2]nonane framework, which is another important structural motif in organic chemistry. beilstein-journals.orgualberta.ca
Interactive Data Table: Product Distribution in the Deamination of 2-Aminomethylbicyclo[2.2.2]octane researchgate.netgla.ac.uk
| Product | Percentage Yield |
| Bicyclo[3.2.2]nonan-2-ol | 62% |
| Bicyclo[3.2.2]nonan-3-ol | 22% |
| Bicyclo[3.3.1]nonan-2-ol | 16% |
Mechanistic Investigations of Carbocation Rearrangements
The acid-catalyzed dehydration of this compound proceeds through the formation of a secondary bicyclo[2.2.2]octan-2-yl carbocation. This intermediate is at the heart of a series of complex rearrangements. While direct mechanistic studies on this specific alcohol are not extensively documented, a wealth of information can be drawn from analogous reactions, such as the deamination of bicyclo[2.2.2]octan-2-yl-amines and the solvolysis of bicyclo[2.2.2]octan-2-yl tosylates, which generate the same key carbocationic intermediate. rsc.orgresearchgate.net
These studies reveal that the initially formed classical bicyclo[2.2.2]octan-2-yl cation is in equilibrium with the more stable, rearranged bicyclo[3.2.1]octan-2-yl cation. The rearrangement from the [2.2.2] system to the [3.2.1] system is a well-established Wagner-Meerwein shift. This process involves the migration of a C-C sigma bond to the electron-deficient center. The driving force for this rearrangement is the release of ring strain and the formation of a more stable carbocation.
Investigations into the deamination of bicyclo[2.2.2]octan-2-yl-amine and exo-bicyclo[3.2.1]octan-2-yl-amine in acetic acid have shown that both reactions yield a similar mixture of products, suggesting they proceed through a common or rapidly equilibrating set of carbocationic intermediates. rsc.org However, a small excess of the product with the retained carbon skeleton is often observed, indicating that the initial classical carbocation can be trapped by the solvent before complete equilibration. rsc.org The intervention of non-classical, bridged carbocations has also been proposed to explain the stereochemical outcomes and the distribution of products in these reactions. rsc.orgresearchgate.net
The general mechanism for the acid-catalyzed rearrangement can be depicted as follows:
Protonation of the hydroxyl group of this compound by an acid catalyst.
Loss of a water molecule to form the secondary bicyclo[2.2.2]octan-2-yl carbocation.
A 1,2-shift of the C1-C7 bond to the C2 carbon, leading to the formation of the tertiary, and more stable, bicyclo[3.2.1]octan-2-yl carbocation.
Trapping of these carbocations by a nucleophile (e.g., the conjugate base of the acid catalyst or a solvent molecule) or loss of a proton to yield elimination products.
Fragmentation and Ring Scission Reactions
Under certain conditions, particularly those that favor the formation of highly energetic carbocations, fragmentation or ring scission of the bicyclo[2.2.2]octane skeleton can occur. These reactions are a subset of the broader class of reactions known as Grob-type fragmentations. researchgate.net For the bicyclo[2.2.2]octan-2-yl cation, a potential fragmentation pathway involves the cleavage of one of the ethano bridges.
A plausible fragmentation mechanism initiated from the bicyclo[2.2.2]octan-2-yl cation would involve the cleavage of the C1-C6 bond. This would lead to the formation of a more flexible, monocyclic carbocation. The driving force for such a fragmentation is the relief of the steric strain inherent in the rigid bicyclic system. The resulting monocyclic species can then undergo further reactions, such as proton loss to form an unsaturated product or capture by a nucleophile.
While specific studies detailing the fragmentation of this compound are limited, oxidative scission reactions of related bicyclo[2.2.2]octenone systems have been reported to yield cyclohexene (B86901) frameworks, indicating the propensity of the bicyclic core to undergo ring-opening reactions under specific chemical induction. acs.orgresearchgate.net
Reactivity under Diverse Reaction Conditions
Acid-Catalyzed Transformations
Under acidic conditions, this compound readily undergoes transformations dominated by the chemistry of the bicyclo[2.2.2]octan-2-yl carbocation. The primary reactions are elimination (dehydration) and rearrangement.
The dehydration of this compound leads to the formation of bicyclo[2.2.2]oct-2-ene. This occurs via the loss of a proton from a carbon atom adjacent to the carbocation center.
Simultaneously, the carbocation can undergo the Wagner-Meerwein rearrangement to the bicyclo[3.2.1]octane skeleton. The resulting bicyclo[3.2.1]octan-2-yl cation can then lead to a mixture of rearranged alcohols (if water is the nucleophile) or alkenes. Solvolysis studies of bicyclo[2.2.2]octan-2-yl tosylate, which proceeds through the same carbocation, provide insight into the expected product distribution. For instance, acetolysis of bicyclo[2.2.2]octan-2-yl tosylate gives a mixture of bicyclo[2.2.2]octan-2-yl acetate and exo-bicyclo[3.2.1]octan-2-yl acetate. researchgate.net
The table below, based on analogous deamination reactions, illustrates the typical product distribution from the bicyclo[2.2.2]octan-2-yl cation in an acidic medium (acetic acid).
| Precursor | Product | Product Skeleton | Yield (%) |
| Bicyclo[2.2.2]octan-2-ylamine | Bicyclo[2.2.2]octan-2-yl acetate | [2.2.2] | 34 |
| exo-Bicyclo[3.2.1]octan-2-yl acetate | [3.2.1] | 32 | |
| Bicyclo[2.2.2]octene | [2.2.2] | 22 | |
| Bicyclo[3.2.1]oct-2-ene | [3.2.1] | 12 |
This table is illustrative and based on data from the deamination of the corresponding amine, which is expected to produce a similar carbocation intermediate and product distribution. rsc.org
Base-Catalyzed Transformations
The reactivity of this compound under basic conditions is considerably more limited compared to its acid-catalyzed transformations. In the absence of other reagents, the primary reaction is the deprotonation of the hydroxyl group to form the corresponding alkoxide, 1-(bicyclo[2.2.2]octan-2-yl)ethoxide. This alkoxide is a stronger nucleophile and base than the parent alcohol.
While the alkoxide itself does not typically lead to rearrangements or fragmentations of the bicyclic core, it can participate in various subsequent reactions if an appropriate electrophile is present. For instance, it can undergo Williamson ether synthesis if treated with an alkyl halide.
One notable base-catalyzed transformation that secondary alcohols like this compound can undergo is oxidation. The Oppenauer oxidation, which employs a ketone (like acetone) as a hydride acceptor and an aluminum alkoxide base, can convert secondary alcohols to ketones. acs.org In this case, this compound would be oxidized to 1-(bicyclo[2.2.2]octan-2-yl)ethanone. The reaction is reversible and driven to completion by using an excess of the hydride acceptor.
Furthermore, base-catalyzed epimerization at the alcohol-bearing carbon is a possibility if the carbon is also a stereocenter and has an abstractable proton, though this is not the case for this compound as the carbon bearing the hydroxyl group is not a stereocenter in the parent system. However, for substituted derivatives, this can be a significant process. nih.gov
Spectroscopic and Computational Characterization of 1 Bicyclo 2.2.2 Octan 2 Yl Ethanol
Advanced Spectroscopic Techniques for Structural Elucidation
The precise three-dimensional structure of 1-(bicyclo[2.2.2]octan-2-yl)ethanol is determined using a suite of spectroscopic methods. Each technique provides unique information about the molecule's connectivity, functional groups, and molecular weight.
NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of organic molecules. For this compound, both 1D (¹H and ¹³C) and 2D NMR experiments are essential for unambiguous signal assignment due to the high degree of signal overlap from the bicyclic protons.
¹H NMR: The proton NMR spectrum is expected to be complex due to the rigid, saturated bicyclic system, where many protons are in chemically similar but magnetically non-equivalent environments. Protons on the bicyclic skeleton would likely appear as a series of complex multiplets in the upfield region (approx. 1.2-1.8 ppm). The proton on the carbon bearing the hydroxyl group (CH-OH) would resonate further downfield, and the methyl group (CH₃) protons would appear as a distinct doublet. The hydroxyl proton itself would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
¹³C NMR: The ¹³C NMR spectrum provides information on the number of unique carbon environments. Due to the molecule's asymmetry, ten distinct signals are expected. The carbon attached to the hydroxyl group would be found in the 65-75 ppm range, while the methyl carbon would be significantly upfield. The carbons of the bicyclic cage would resonate in the alkane region (approx. 20-45 ppm).
2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are critical for assigning specific proton and carbon signals. COSY spectra reveal proton-proton coupling relationships, helping to trace the connectivity through the bicyclic framework. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. For more complex structural details, HMBC (Heteronuclear Multiple Bond Correlation) experiments can reveal long-range (2-3 bond) couplings between protons and carbons. mdpi.com
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Bicyclic CH, CH₂ | 1.2 - 1.8 (complex multiplets) | 20 - 45 |
| CH-OH | ~3.5 - 4.0 (multiplet) | 65 - 75 |
| -OH | Variable (broad singlet) | - |
| -CH₃ | ~1.1 - 1.3 (doublet) | 15 - 25 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.
For this compound, the most prominent feature in the IR spectrum would be a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. The broadness of this peak is due to hydrogen bonding. Another key absorption is the C-O stretching vibration, which is expected to appear as a strong band between 1050 and 1150 cm⁻¹. The spectrum would also display multiple sharp peaks in the 2850-3000 cm⁻¹ region, corresponding to the C-H stretching vibrations of the sp³-hybridized carbons in the bicyclic alkane framework. The IR spectrum of the parent bicyclo[2.2.2]octane shows these characteristic C-H stretches. nist.gov
Table 2: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Alcohol | O-H Stretch | 3200 - 3600 | Strong, Broad |
| Alcohol | C-O Stretch | 1050 - 1150 | Strong |
| Alkane | C-H Stretch | 2850 - 3000 | Medium-Strong |
| Alkane | C-H Bend | ~1450 | Medium |
Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, the molecular ion peak (M⁺) would confirm the molecular weight of 154.25 g/mol . biosynth.com
The fragmentation pattern in electron ionization (EI) mass spectrometry would be characteristic of the bicyclic alcohol structure. A common fragmentation pathway for alcohols is the loss of a water molecule (H₂O), which would lead to a significant peak at m/z 136 (M-18). Another expected fragmentation is the alpha-cleavage, involving the breaking of the C-C bond adjacent to the oxygen atom, which could lead to a fragment ion. The rigid bicyclo[2.2.2]octane cage itself can undergo characteristic fragmentation, often involving retro-Diels-Alder reactions if unsaturation is present, or complex rearrangements and loss of small hydrocarbon fragments (e.g., ethylene) for saturated systems. mdpi.com Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for separating and identifying such compounds and their isomers. mdpi.com
Conformational Analysis through Spectroscopic Data
The bicyclo[2.2.2]octane skeleton is a rigid structure with limited conformational flexibility compared to acyclic or monocyclic systems. This rigidity is a key feature that can be confirmed and analyzed using spectroscopic data. The molecule is expected to exist predominantly in a single, highly symmetric, twisted-boat conformation. arkat-usa.org
NMR spectroscopy is particularly sensitive to the molecule's conformation. The rigid three-dimensional arrangement of atoms leads to fixed dihedral angles between protons, resulting in predictable coupling constants (J-values). The measurement of these coupling constants from a high-resolution ¹H NMR spectrum allows for the experimental determination of these angles via the Karplus equation, confirming the boat-like conformation. Furthermore, Nuclear Overhauser Effect (NOE) experiments can be used to identify protons that are close in space, providing further evidence for the specific conformation and the stereochemical orientation of the 1-hydroxyethyl substituent relative to the bicyclic cage. nih.gov The lack of significant changes in the NMR spectrum over a range of temperatures would further confirm the high energy barrier to conformational interconversion.
Quantum Chemical Calculations and Molecular Modeling
Quantum chemical calculations provide theoretical insight into the electronic structure, stability, and spectroscopic properties of molecules, complementing experimental data.
Computational methods, particularly Density Functional Theory (DFT), are used to model the structure of this compound. By performing geometry optimization calculations, it is possible to find the lowest energy conformation of the molecule. For the bicyclo[2.2.2]octane system, calculations confirm that the twisted C₂ symmetric structure is the global minimum on the potential energy surface. nih.gov
Conformational landscape mapping involves systematically exploring different possible arrangements of the atoms (e.g., rotation around the C-C and C-O bonds of the side chain) and calculating their relative energies. This process helps to identify all stable conformers and the energy barriers that separate them. For this compound, this analysis would focus on the orientation of the hydroxyethyl (B10761427) group relative to the rigid cage. The results of these calculations, such as relative energies and optimized geometries, can be used to predict spectroscopic parameters (e.g., NMR chemical shifts), which can then be compared with experimental data for validation of the computational model. nih.govresearchgate.net Molecular dynamics simulations can also be employed to study the dynamic behavior of the molecule in different environments. capes.gov.br
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for predicting NMR chemical shifts and other spectroscopic parameters. For instance, studies on fluorinated bicyclo[2.2.2]octane derivatives have demonstrated a good correlation between calculated and experimental ¹⁹F NMR chemical shifts, indicating that computational protocols can effectively discriminate between different chemical environments within this rigid framework. Similar computational approaches can be applied to predict the ¹H and ¹³C NMR spectra of this compound.
Expected ¹H NMR Spectral Data: The proton NMR spectrum of this compound is expected to show a complex pattern of signals due to the rigid bicyclic structure and the presence of a chiral center. The protons on the bicyclic framework would appear as a series of multiplets in the upfield region. The proton attached to the carbon bearing the hydroxyl group (CH-OH) would likely appear as a multiplet, with its chemical shift influenced by hydrogen bonding and the diastereotopic nature of the neighboring protons. The methyl group of the ethanol (B145695) substituent would present as a doublet.
Expected ¹³C NMR Spectral Data: The carbon NMR spectrum would provide distinct signals for each carbon atom in the molecule. The carbon attached to the hydroxyl group would resonate in the typical range for secondary alcohols. The carbons of the bicyclic cage would appear at chemical shifts characteristic of saturated hydrocarbons in a strained ring system.
Expected IR Spectral Data: The infrared spectrum of this compound is predicted to exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching vibration of the hydroxyl group, indicative of hydrogen bonding. Strong C-H stretching vibrations would be observed in the 2850-3000 cm⁻¹ range. The C-O stretching vibration would likely appear in the 1050-1150 cm⁻¹ region. The NIST WebBook provides a reference gas-phase IR spectrum for the parent bicyclo[2.2.2]octane, which shows characteristic C-H stretching and bending frequencies that would also be present in its substituted derivatives. researchgate.net
| Spectroscopic Data for Related Bicyclo[2.2.2]octane Derivatives | |
| Compound | ¹H NMR (CDCl₃, δ ppm) |
| 1-Isopropyl-3,3-dimethylbicyclo[2.2.2]octan-2-ol | Signals in the range of 0.94-1.85 (m) for the bicyclic and methyl protons. |
| Compound | IR (CCl₄, cm⁻¹) |
| 1-Isopropyl-3,3-dimethylbicyclo[2.2.2]octan-2-one | 1710 (C=O) |
This table presents data for a related compound to provide a comparative context for the expected spectral features of this compound.
A detailed comparison between predicted and experimental data would require the synthesis and purification of this compound followed by comprehensive spectroscopic analysis. Such an investigation would be invaluable for confirming its structure and for establishing a reliable set of reference data for future studies.
Elucidation of Reaction Mechanisms and Transition States
The chemical behavior of this compound is intrinsically linked to the reactivity of the bicyclo[2.2.2]octane framework. The rigid nature of this system often leads to highly stereoselective reactions and can give rise to interesting mechanistic pathways, including rearrangements and reactions involving non-classical carbocation intermediates.
The synthesis of bicyclo[2.2.2]octane derivatives frequently involves the Diels-Alder reaction as a key step to construct the bicyclic core. nih.gov For instance, the reaction of a substituted 1,3-cyclohexadiene (B119728) with a dienophile can lead to the formation of the bicyclo[2.2.2]octene skeleton, which can then be further functionalized to introduce the desired substituents. The stereoselectivity of these cycloadditions is often high and can be influenced by the choice of catalyst and reaction conditions.
Reactions involving the hydroxyl group of this compound, such as esterification or oxidation, would proceed through standard mechanisms for secondary alcohols. However, reactions that involve the formation of a carbocation at the C2 position can lead to skeletal rearrangements. The solvolysis of bicyclo[2.2.2]octyl derivatives has been shown to proceed through the formation of a bicyclo[2.2.2]octyl cation, which can be in equilibrium with a more stable bicyclo[3.2.1]octyl cation via a Wagner-Meerwein rearrangement. beilstein-journals.org The study of such reactions often involves the deamination of bicyclo[2.2.2]octan-2-ylamines, which generates a carbocation intermediate and provides insights into the potential for rearrangements. beilstein-journals.org
The elucidation of these reaction mechanisms and the characterization of the corresponding transition states can be achieved through a combination of experimental and computational approaches. Kinetic studies, isotopic labeling experiments, and stereochemical analysis of the products can provide crucial experimental evidence. Computationally, the potential energy surfaces of the reactions can be mapped out to identify transition state structures and calculate their activation energies. For example, in domino reactions leading to complex bicyclo[2.2.2]octane systems, computational studies can help to elucidate the sequence of events and the nature of the intermediates and transition states involved. nist.gov
Advanced Organic Synthesis and Utility of 1 Bicyclo 2.2.2 Octan 2 Yl Ethanol As a Building Block
Precursor for Complex Polycyclic Structures
The functionalized nature of 1-(Bicyclo[2.2.2]octan-2-yl)ethanol makes it an ideal starting material for the elaboration into more complex polycyclic structures. The hydroxyl group can be readily manipulated to introduce further functionalities or to initiate ring-forming reactions, while the bicyclic core provides a robust and stereochemically defined foundation.
Synthesis of Substituted Bicyclo[2.2.2]octane Scaffolds
The chemical modification of this compound can lead to a diverse array of substituted bicyclo[2.2.2]octane scaffolds. Standard functional group transformations can be applied to the secondary alcohol to introduce a variety of substituents. For instance, oxidation of the alcohol would yield the corresponding ketone, 1-(bicyclo[2.2.2]octan-2-yl)ethanone. google.comnih.gov This ketone can then serve as an electrophilic site for nucleophilic additions, such as Grignard or Wittig reactions, to introduce new carbon-carbon bonds and further functionalize the scaffold.
Dehydration of this compound would lead to the formation of 2-vinylbicyclo[2.2.2]octane. This olefinic product can then undergo a variety of addition reactions across the double bond, such as hydrogenation, halogenation, or epoxidation, to introduce further substituents onto the bicyclic framework.
Furthermore, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate. This would facilitate nucleophilic substitution reactions, allowing for the introduction of a wide range of nucleophiles, including azides, cyanides, and amines. Such transformations are crucial for building complex molecules, for example, the synthesis of antiviral agents based on bicyclo[2.2.2]octan- and -oct-2-enamines. ibmmpeptide.com The Ritter reaction, which involves the reaction of an alcohol with a nitrile in the presence of a strong acid, could also be employed to introduce an acetamido group, a common transformation in the synthesis of bioactive molecules. googleapis.com
The table below summarizes potential synthetic transformations of this compound for the synthesis of substituted bicyclo[2.2.2]octane scaffolds.
| Starting Material | Reagent(s) | Product |
| This compound | PCC or other oxidizing agent | 1-(Bicyclo[2.2.2]octan-2-yl)ethanone |
| This compound | H₂SO₄, heat | 2-Vinylbicyclo[2.2.2]octane |
| This compound | 1. TsCl, pyridine; 2. NaN₃ | 2-(1-Azidoethyl)bicyclo[2.2.2]octane |
| This compound | CH₃CN, H₂SO₄ | N-(1-(Bicyclo[2.2.2]octan-2-yl)ethyl)acetamide |
Entry Point for Analogues with Modified Skeletal Systems
The bicyclo[2.2.2]octane system is known to undergo skeletal rearrangements under certain reaction conditions, providing an entry point to other bicyclic systems. A key transformation in this regard is the Wagner-Meerwein rearrangement of the bicyclo[2.2.2]octan-2-yl cation to the more stable bicyclo[3.2.1]octan-2-yl cation. gla.ac.uk This rearrangement is frequently observed in the solvolysis of bicyclo[2.2.2]octan-2-yl derivatives. researchgate.netresearchgate.net
By converting the hydroxyl group of this compound into a suitable leaving group (e.g., a tosylate) and subjecting the resulting compound to solvolysis, it is expected that a carbocation would be generated at the carbon bearing the leaving group. This carbocation could then undergo a 1,2-shift of one of the bridge bonds, leading to the expansion of one of the six-membered rings and the formation of a bicyclo[3.2.1]octane skeleton. escholarship.org The reaction of bicyclo[2.2.2]oct-2-ylcarbinylamine with nitrous acid has been shown to yield a mixture of alcohols including bicyclo[3.2.2]nonan-2-ol and bicyclo[3.3.1]nonan-2-ol, demonstrating the propensity for ring expansion in this system. researchgate.net
The table below illustrates the potential rearrangement of a derivative of this compound.
| Precursor | Condition | Intermediate Cation | Rearranged Product |
| 1-(Bicyclo[2.2.2]octan-2-yl)ethyl tosylate | Solvolysis | 1-(Bicyclo[2.2.2]octan-2-yl)ethyl cation | 1-(Bicyclo[3.2.1]octan-2-yl)ethanol |
Role in the Development of Chiral Scaffolds and Ligands
The inherent chirality of this compound, arising from the stereocenter bearing the hydroxyl group, makes it a valuable starting material for the synthesis of chiral auxiliaries and ligands for asymmetric catalysis. ibmmpeptide.com The rigid bicyclic framework helps to create a well-defined chiral environment, which is crucial for achieving high levels of stereocontrol in chemical reactions.
Synthesis of Chiral Auxiliaries
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The bicyclo[2.2.2]octane skeleton has been successfully employed in the design of chiral auxiliaries. gla.ac.uk Given that this compound is a chiral alcohol, it can be directly used or readily converted into other functional groups to serve as a chiral auxiliary.
For example, the alcohol could be esterified with a prochiral acid chloride. The resulting ester, now containing a chiral bicyclic moiety, could then undergo a diastereoselective reaction, such as an enolate alkylation or a Diels-Alder reaction. The rigid bicyclic structure would shield one face of the reactive intermediate, forcing the incoming reagent to attack from the less hindered face, thereby inducing a high degree of diastereoselectivity. Subsequent removal of the chiral auxiliary would then furnish the desired enantiomerically enriched product.
Applications in Asymmetric Catalysis
Chiral ligands derived from the bicyclo[2.2.2]octane framework have demonstrated significant utility in asymmetric catalysis. lu.selu.se These ligands coordinate to a metal center to create a chiral catalyst that can mediate a variety of enantioselective transformations. The development of chiral diols and diamines based on the bicyclo[2.2.2]octane scaffold has been a particularly active area of research. lu.senih.govacs.orgresearchgate.netacs.org
This compound can serve as a precursor to such ligands. For instance, oxidation to the ketone followed by a stereoselective reduction could lead to the corresponding diol. Alternatively, conversion of the alcohol to an amine, for example via a Mitsunobu reaction with a nitrogen nucleophile followed by reduction, and subsequent introduction of a second amino group would provide access to chiral diamines. These diaminobicyclo[2.2.2]octane derivatives have been shown to be effective ligands in copper-catalyzed asymmetric Henry reactions. ibmmpeptide.comnih.gov
The table below presents examples of ligand types derived from the bicyclo[2.2.2]octane scaffold and their applications in asymmetric catalysis.
| Ligand Type | Example Application | Reference |
| Bicyclo[2.2.2]octane-2,6-diols (BODOLs) | Asymmetric reduction of ketones | lu.selu.se |
| cis-2,5-Diaminobicyclo[2.2.2]octane | Asymmetric Henry reaction | nih.govacs.orgnih.gov |
| 1-Aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC) derivatives | Covalent organocatalysis of aldol (B89426) reactions | ibmmpeptide.com |
Investigations into Reaction Mechanisms and Solvolysis Studies
The solvolysis of bicyclo[2.2.2]octyl derivatives has been a subject of extensive mechanistic investigation, primarily due to the potential for the formation of non-classical carbocations and the occurrence of skeletal rearrangements. researchgate.net The rigid structure of the bicyclo[2.2.2]octane system restricts conformational changes, allowing for a detailed study of the electronic effects and neighboring group participation during the ionization process.
When a derivative of this compound, such as the tosylate, undergoes solvolysis, the departure of the leaving group leads to the formation of a secondary carbocation. Studies on the solvolysis of bicyclo[2.2.2]octan-2-yl tosylates have shown that the resulting carbocation is not a simple classical ion but is better described as a bridged, non-classical carbocation. gla.ac.ukresearchgate.net This intermediate is thought to be common to the solvolysis of both bicyclo[2.2.2]octan-2-yl and exo-bicyclo[3.2.1]octan-2-yl derivatives. researchgate.net
The solvolysis of optically active bicyclo[2.2.2]octan-2-yl tosylates results in products with a loss of optical purity, which is consistent with the formation of a symmetrical or rapidly equilibrating carbocation intermediate. researchgate.net The product distribution typically includes a mixture of bicyclo[2.2.2]octan-2-ol and exo-bicyclo[3.2.1]octan-2-ol, confirming the rearrangement of the carbon skeleton. researchgate.net The study of the solvolysis of derivatives of this compound would provide further insight into the nature of these carbocationic intermediates and the factors that influence the competition between substitution and rearrangement pathways.
The table below summarizes key findings from solvolysis studies of related bicyclo[2.2.2]octyl systems.
| Substrate | Key Observation | Conclusion | Reference |
| Bicyclo[2.2.2]octan-2-yl tosylate | Formation of both bicyclo[2.2.2]octan-2-ol and exo-bicyclo[3.2.1]octan-2-ol | Involvement of a common bridged carbocation intermediate and skeletal rearrangement | researchgate.net |
| Optically active bicyclo[2.2.2]octan-2-yl tosylate | Loss of optical purity in products | Formation of a symmetrical or rapidly equilibrating carbocation | researchgate.net |
| Bicyclo[2.2.2]oct-2-ylcarbinylamine | Formation of ring-expanded alcohols | Propensity for rearrangement to larger ring systems | researchgate.net |
Utilization in the Synthesis of Diverse Functional Molecules
The rigid and sterically defined bicyclo[2.2.2]octane framework, combined with the reactive hydroxyl group of the ethanol (B145695) substituent, makes this compound a valuable and versatile building block in advanced organic synthesis. Its strategic location of functional groups allows for a variety of transformations, leading to the creation of a wide array of more complex and functionally diverse molecules. These transformations primarily target the hydroxyl group and the adjacent carbon, enabling the introduction of new functionalities and the construction of novel molecular architectures.
The principal synthetic routes leveraging this compound as a precursor include oxidation to the corresponding ketone, esterification to form various esters, and conversion to amines. These transformations open pathways to compounds with significant potential in medicinal chemistry and materials science.
Oxidation to Ketones: A Gateway to Heterocyclic Systems
A key synthetic manipulation of this compound is its oxidation to the corresponding ketone, 1-(Bicyclo[2.2.2]octan-2-yl)ethanone. This transformation is a critical step as the resulting ketone serves as a versatile intermediate for further functionalization. Standard oxidation protocols can be employed for this conversion.
The resulting ketone is particularly valuable for the synthesis of nitrogen-containing heterocyclic compounds. For instance, bicyclo[2.2.2]octan-2-ones are known precursors to 2-azabicyclo[3.2.2]nonanes, a class of compounds that has demonstrated notable antiprotozoal activity. ualberta.ca This suggests a synthetic pathway where this compound is first oxidized to the ketone, which can then undergo reactions such as a Beckmann rearrangement of its oxime to expand the ring system and incorporate a nitrogen atom, ultimately leading to biologically active heterocyclic structures.
Esterification for Bioactive Molecules
The hydroxyl group of this compound readily undergoes esterification with a variety of carboxylic acids or their activated derivatives, such as acid chlorides and anhydrides. google.com.na This reaction is a straightforward method to introduce a wide range of functional groups, thereby modifying the parent molecule's physical, chemical, and biological properties.
A significant application of this transformation is found in the development of new therapeutic agents. For example, isobutyric acid esters of substituted bicyclo[2.2.2]oct-5-en-2-ols have been synthesized and identified as potent calcium channel blockers. google.com This provides a strong precedent for the synthesis of similar esters from this compound, which could exhibit a range of biological activities. The esterification can be tailored by selecting different carboxylic acids to fine-tune the properties of the resulting molecule for specific applications in medicinal chemistry. Furthermore, the synthesis of esters derived from bicyclo[2.2.2]octane carboxylic acids and various alcohols is a well-established transformation, indicating the feasibility of utilizing this compound as the alcohol component in such reactions. vanderbilt.edu
Conversion to Amines: Building Blocks for Complex Molecules
The synthesis of amines derived from this compound opens up another important avenue for creating diverse functional molecules. While direct conversion of the alcohol to the amine is possible, a more common and versatile approach involves a two-step sequence. First, the alcohol is oxidized to 1-(Bicyclo[2.2.2]octan-2-yl)ethanone. Subsequently, the ketone can undergo reductive amination with ammonia (B1221849) or a primary or secondary amine in the presence of a reducing agent to yield the corresponding primary, secondary, or tertiary amine, 1-(Bicyclo[2.2.2]octan-2-yl)ethylamine and its derivatives.
These bicyclic amines are valuable intermediates in their own right. The deamination of related bicyclo[2.2.2]octan-2-yl-amines has been studied, and these compounds serve as precursors for a variety of other functionalized bicyclic systems. rsc.org The introduction of an amino group provides a handle for a multitude of further chemical modifications, including acylation, alkylation, and the formation of more complex nitrogen-containing heterocycles, making these derivatives highly sought after in the synthesis of novel bioactive compounds.
A summary of the key synthetic transformations of this compound is presented in the table below.
| Starting Material | Reaction Type | Reagents/Conditions | Product Class | Potential Applications |
| This compound | Oxidation | Standard oxidizing agents (e.g., PCC, Swern, Dess-Martin) | 1-(Bicyclo[2.2.2]octan-2-yl)ethanone | Intermediate for heterocycle synthesis (e.g., 2-azabicyclo[3.2.2]nonanes) |
| This compound | Esterification | Carboxylic acid (or acid chloride/anhydride), catalyst | 1-(Bicyclo[2.2.2]octan-2-yl)ethyl esters | Bioactive molecules (e.g., potential calcium channel blockers), liquid crystals vanderbilt.edu |
| This compound | Conversion to Amine (via ketone) | 1. Oxidation; 2. NH3/RNH2/R2NH, reducing agent | 1-(Bicyclo[2.2.2]octan-2-yl)ethylamine | Building block for pharmaceuticals and other complex molecules |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(bicyclo[2.2.2]octan-2-yl)ethanol, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via two primary routes:
- Route 1 : Reduction of 1-(bicyclo[2.2.2]octan-2-yl)ethanone (CAS 23735-46-8) using NaBH₄ in ethanol under reflux (60–70°C, 4–6 hours), achieving >80% yield .
- Route 2 : Hydrolysis of bicyclo[2.2.2]octane-2-carboxylic acid ethyl ester (CAS 35377-06-1) under acidic conditions (H₂SO₄, H₂O/EtOH, reflux, 12 hours), followed by reduction of the intermediate acid to the alcohol .
- Key Variables : Catalyst choice (e.g., transition metal catalysts for stereoselective reduction), solvent polarity, and temperature significantly impact reaction efficiency and stereochemical outcomes.
Q. How is this compound characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify the hydroxyl proton (δ 1.5–2.0 ppm) and bicyclic carbon framework (δ 20–35 ppm) .
- HRMS : High-resolution mass spectrometry confirms molecular formula (C₁₀H₁₈O, exact mass 154.1358) .
- IR Spectroscopy : O-H stretching (3200–3600 cm⁻¹) and C-O bonds (1050–1250 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of this compound, and how is stereochemical purity assessed?
- Methodological Answer :
- Chiral Catalysts : Use of lipase YS (e.g., for kinetic resolution) or asymmetric hydrogenation with Ru-BINAP complexes achieves enantiomeric excess (ee >90%) .
- Analysis : Chiral HPLC or supercritical fluid chromatography (SFC) with polysaccharide-based columns (e.g., Chiralpak IA) quantifies ee. Polarimetry ([α]D) further corroborates optical activity .
Q. How does the bicyclo[2.2.2]octane framework influence the compound’s reactivity in substitution or oxidation reactions?
- Methodological Answer :
- Substitution : The hydroxyl group undergoes tosylation (TsCl, pyridine) to form a leaving group, enabling nucleophilic displacement (e.g., with NaN₃ to produce azide derivatives) .
- Oxidation : MnO₂ or Swern oxidation converts the alcohol to 1-(bicyclo[2.2.2]octan-2-yl)ethanone, critical for probing metabolic stability in drug candidates .
Q. What computational models predict the compound’s conformational stability and interaction with biological targets?
- Methodological Answer :
- DFT Calculations : B3LYP/6-31G(d) models optimize geometry and predict strain energy (≈15 kcal/mol due to bicyclic rigidity) .
- Docking Studies : Molecular docking (AutoDock Vina) evaluates binding to enzymes like cytochrome P450, highlighting steric complementarity from the bicyclo system .
Applications in Scientific Research
Q. How is this compound utilized in medicinal chemistry for bioactive molecule design?
- Methodological Answer :
- Scaffold Modification : The bicyclo[2.2.2]octane core enhances metabolic stability and bioavailability in drug candidates. Derivatives are synthesized via Mitsunobu reactions (e.g., with phthalimide to introduce nitrogen) .
- Case Study : Analogues with diazabicyclo[2.2.2]octane cores show promise as neuromodulators, targeting GABA receptors .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Nitrile gloves, safety goggles, and lab coats mitigate skin/eye irritation risks .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors (TLV: 10 ppm) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
